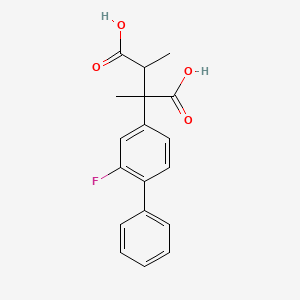

Flurbiprofen Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a fluoro group and a dimethylsuccinic acid moiety

Applications De Recherche Scientifique

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the production of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

Target of Action

Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

this compound inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .

Result of Action

At the molecular level, the inhibition of COX enzymes by this compound leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .

: DrugBank : BOC Sciences : Springer

Analyse Biochimique

Biochemical Properties

It is known that flurbiprofen, the parent compound, is metabolized by the cytochrome P450 enzyme system, specifically CYP2C9

Cellular Effects

The cellular effects of Flurbiprofen Impurity B are currently unknown. Given its structural similarity to flurbiprofen, it may influence cell function in a similar manner. Flurbiprofen is known to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β), thereby reducing the inflammatory response.

Molecular Mechanism

Metabolic Pathways

Flurbiprofen, the parent compound of this compound, undergoes hydroxylation in the body to form hydroxyl metabolites . This process is catalyzed by the hepatic cytochrome P450 enzyme system, specifically CYP2C9 . It is possible that this compound may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl compounds, including 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of catalysts such as copper chloride (CuCl) . This method offers mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are well-established and allow for the efficient synthesis of biphenyl derivatives on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and nitric acid (HNO3) are commonly used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid

- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid

- 2-Fluoro-4-bromobiphenyl

Uniqueness

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is unique due to its specific substitution pattern and the presence of the dimethylsuccinic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Propriétés

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWIRDHPNGRLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

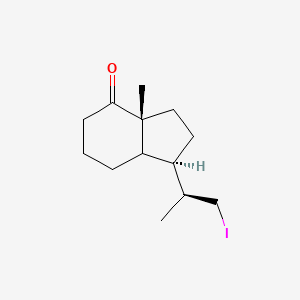

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)

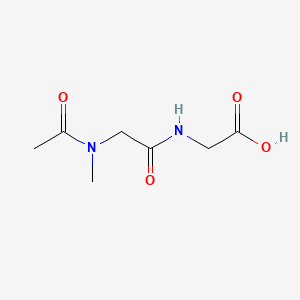

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)